molecular formula C14H13NO B2723633 3-(2,3-Dihydro-1-benzofuran-5-yl)aniline CAS No. 893637-27-9

3-(2,3-Dihydro-1-benzofuran-5-yl)aniline

Cat. No. B2723633
CAS RN: 893637-27-9
M. Wt: 211.264
InChI Key: CYZANXWYHUKUKO-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydro-1-benzofuran-5-yl)aniline” is a compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Compounds with a benzofuran moiety are found in many drugs due to their versatility and unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for “3-(2,3-Dihydro-1-benzofuran-5-yl)aniline” were not found, benzofuran derivatives can be synthesized through various methods. For instance, a highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dihydro-1-benzofuran-5-yl)aniline” likely contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including “3-(2,3-Dihydro-1-benzofuran-5-yl)aniline”, have shown potential anticancer activity . For instance, a review highlighted the contribution of benzofuran derivatives as anticancer agents by considering and discussing the chemical structure of 20 different compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Anti-Tumor Activity

Some substituted benzofurans have shown significant anti-tumor activities . For example, compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), and others .

Antibacterial Activity

The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

Anti-Oxidative Activity

Benzofuran compounds have shown strong biological activities such as anti-oxidative . This makes these substances potential natural drug lead compounds .

Anti-Viral Activity

Benzofuran compounds have also shown anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Fungicide Activity

Benzofuran derivatives have been used in the development of fungicides . For instance, growth inhibition of Phomopsis viticola (Pv) after 144 h using 96 well microdilution broth assay in a dose response and the commercial fungicide standard captan .

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9H,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZANXWYHUKUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1-benzofuran-5-yl)aniline

Synthesis routes and methods

Procedure details

2,3-dihydrobenzofuran-5-boronic acid (0.114 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in H2O and extracted with CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (5-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.0762 g in 78% yield.
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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